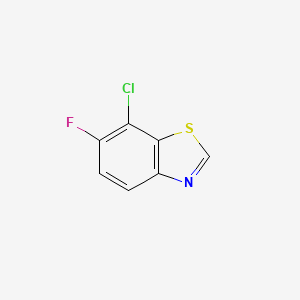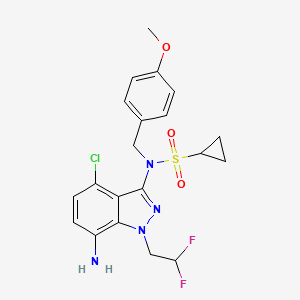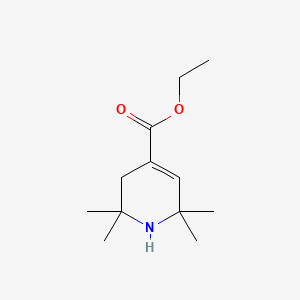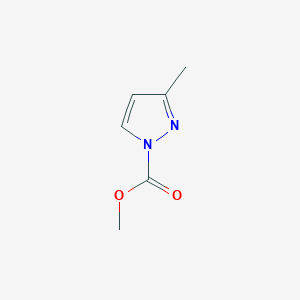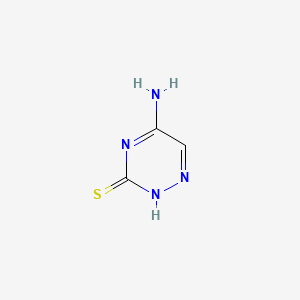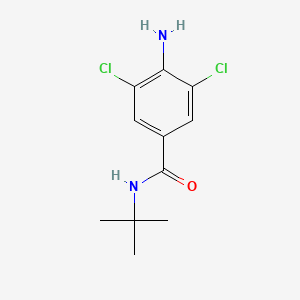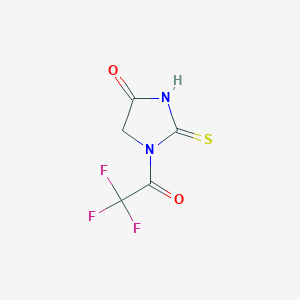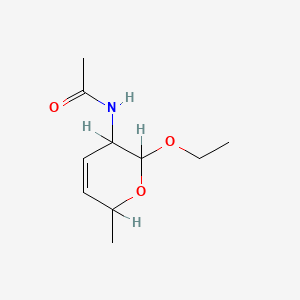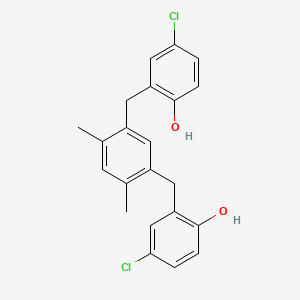
o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is a complex organic compound that belongs to the class of phenolic compounds. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of cresol and chlorinated phenylene groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and 4,6-dimethyl-m-phenylene.
Chlorination: The phenylene group is chlorinated using reagents like chlorine gas or thionyl chloride under controlled conditions.
Coupling Reaction: The chlorinated phenylene is then coupled with o-cresol in the presence of a catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques like distillation, crystallization, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorinated phenylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Cresol: Another phenolic compound with similar chemical properties.
m-Cresol: Differing in the position of the methyl group on the phenol ring.
Chlorophenols: Compounds with chlorinated phenol groups.
Uniqueness
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other phenolic compounds.
Eigenschaften
CAS-Nummer |
63989-81-1 |
|---|---|
Molekularformel |
C22H20Cl2O2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
4-chloro-2-[[5-[(5-chloro-2-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H20Cl2O2/c1-13-7-14(2)16(10-18-12-20(24)4-6-22(18)26)8-15(13)9-17-11-19(23)3-5-21(17)25/h3-8,11-12,25-26H,9-10H2,1-2H3 |
InChI-Schlüssel |
YSJLJKTZENIOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)CC3=C(C=CC(=C3)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


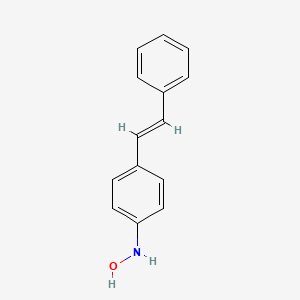
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
